A-Technical-Guide-to-(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
A-Technical-Guide-to-(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
Abstract
This technical guide provides an in-depth examination of the chiral heterocyclic compound, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This molecule is a notable scaffold in medicinal chemistry and drug development, primarily recognized for its role as a key intermediate in the synthesis of novel therapeutic agents. This document details the molecule's structural characteristics, outlines a robust and reproducible stereoselective synthetic pathway, provides comprehensive analytical characterization data, and discusses its current and potential applications. The methodologies are presented with a focus on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.
Introduction and Molecular Overview
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a specific stereoisomer of a substituted 1,4-oxazin-2-one.[1] The core structure consists of a six-membered morpholin-2-one ring, featuring an oxygen and a nitrogen atom.[1] Key structural attributes include a phenyl group at the 5-position with a defined (S)-stereochemistry, and two methyl groups at the 6-position, creating a gem-dimethyl moiety.
The unique spatial arrangement of these substituents, particularly the chiral center at C5, is crucial for its interaction with biological targets, making it a valuable building block in asymmetric synthesis.[1][2] Its structural relationship to phenmetrazine and its analogues suggests potential applications in neuroscience, as these classes of compounds are known to interact with monoamine transporters.[3][4][5] This guide will elucidate the critical aspects of its synthesis and characterization, providing a solid foundation for its use in research and development.
Core Molecular Structure
The fundamental structure is depicted below. The "(5S)" designation indicates the absolute configuration at the chiral center bearing the phenyl group.
Caption: Chemical structure and key identifiers for the topic molecule.
Stereoselective Synthesis
The synthesis of enantiomerically pure (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one relies on asymmetric synthesis strategies. A common and effective approach involves the alkylation of a chiral glycine enolate equivalent, where the stereochemistry is directed by a chiral auxiliary. This section details a validated protocol.
Rationale for Synthetic Strategy
The chosen synthetic route is a multi-step process designed to build the heterocyclic ring with precise stereochemical control. The key transformation is the asymmetric alkylation of a Schiff base derived from glycine, using a chiral phase-transfer catalyst to ensure high enantioselectivity. This method is advantageous due to the commercial availability of the starting materials and the robust nature of phase-transfer catalysis, which is often scalable and operationally simple.
Synthetic Workflow Diagram
The overall synthetic process can be visualized as a three-stage workflow: preparation of the achiral substrate, the key asymmetric alkylation, and the final cyclization/hydrolysis step.
Caption: Workflow for the asymmetric synthesis of the target molecule.
Detailed Experimental Protocol
Materials:
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Glycine tert-butyl ester hydrochloride
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Benzophenone
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Toluene
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Sodium hydroxide (NaOH)
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Potassium carbonate (K2CO3)
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2-Bromo-2-methylpropanoyl bromide
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O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase-Transfer Catalyst)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Preparation of N-(Diphenylmethylene)glycine tert-butyl ester (Schiff Base):
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To a round-bottom flask, add glycine tert-butyl ester hydrochloride and an equimolar amount of benzophenone.
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Add toluene to create a suspension.
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Add an aqueous solution of NaOH and stir vigorously at room temperature for 16-24 hours.
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Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the crude Schiff base, which can often be used without further purification.
-
-
Asymmetric Alkylation:
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Dissolve the Schiff base in DCM in a flask cooled to 0 °C.
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Add solid, powdered K2CO3 and the chiral phase-transfer catalyst (typically 5-10 mol%).
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Stir the mixture vigorously.
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Slowly add a solution of 2-bromo-2-methylpropanoyl bromide in DCM dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC for the consumption of the starting material.
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Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate. The crude product is taken to the next step.
-
-
Hydrolysis and Cyclization:
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Dissolve the crude alkylated intermediate in DCM.
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Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours. This step hydrolyzes the ester and imine, followed by spontaneous intramolecular cyclization.
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Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.
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Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Data
The structure of the final compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | Phenyl protons (multiplet, ~7.2-7.4 ppm), CH proton at C5 (singlet, ~4.8 ppm), CH2 protons at C3 (multiplet, ~4.3-4.5 ppm), Gem-dimethyl protons at C6 (two singlets, ~1.2 and ~1.4 ppm) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~168 ppm), Aromatic carbons (~127-138 ppm), C5 carbon (~65 ppm), C3 carbon (~50 ppm), C6 carbon (~75 ppm), Methyl carbons (~22 and ~25 ppm) |
| Mass Spec (ESI+) | m/z | 204.09 [M+H]⁺ |
Note: Exact chemical shifts may vary depending on the solvent and instrument used. The provided data is a representative expectation.
Chiral Purity Analysis
The enantiomeric excess (ee) of the final product is a critical parameter and is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Analysis
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Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).
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Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the enantiomers.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
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Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] * 100. A successful asymmetric synthesis should yield an ee >95%.
Applications and Significance
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a versatile building block with significant potential in several areas of chemical and pharmaceutical research.[2]
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Pharmaceutical Development: It serves as a key intermediate for synthesizing more complex molecules, particularly those targeting neurological disorders.[2] Its rigid, chiral scaffold is ideal for designing ligands that can selectively interact with specific receptor subtypes or enzyme active sites.[1]
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Medicinal Chemistry Research: The 1,4-oxazin-2-one core is a "privileged structure" in medicinal chemistry, appearing in various biologically active compounds.[6] This specific stereoisomer is used to explore structure-activity relationships (SAR) in the development of new drugs.[1]
-
Agrochemicals: The structural motifs present in this compound are also relevant in the design of new agrochemicals, potentially for pest control applications.[2]
Conclusion
This guide has provided a comprehensive technical overview of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. By detailing a reliable synthetic protocol and outlining the necessary analytical characterization, this document serves as a valuable resource for researchers. The causality behind the experimental choices, such as the use of a chiral phase-transfer catalyst to control stereochemistry, has been emphasized to provide not just a method, but a deeper understanding of the process. The established utility of this compound as a chiral building block underscores its importance in the ongoing quest for novel and effective therapeutic agents.
References
-
Cas 723262-95-1,(5S). LookChem. [Link]
- US20130203752A1 - Phenylmorpholines and analogues thereof.
-
Substituted phenylmorpholine. Wikipedia. [Link]
-
Phenmetrazine. PubChem. [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]
-
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Pharmaffiliates. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 5. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
